2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride
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Overview
Description
2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO and a molecular weight of 219.63 g/mol . It is a morpholine derivative, characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride typically involves the reaction of 2-methylmorpholine with 2,2,2-trifluoroethyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, reaction temperatures ranging from -10°C to 50°C, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride can be compared with other morpholine derivatives and trifluoroethyl-containing compounds. Similar compounds include:
2-Methylmorpholine: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
6-(2,2,2-Trifluoroethyl)morpholine: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Trifluoroethylamine: Contains the trifluoroethyl group but lacks the morpholine ring, resulting in different chemical behavior and uses.
Properties
IUPAC Name |
2-methyl-6-(2,2,2-trifluoroethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c1-5-3-11-4-6(12-5)2-7(8,9)10;/h5-6,11H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIJBGQEYAUXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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